Cas no 13587-99-0 (6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene)

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene is a substituted tetrahydronaphthalene derivative featuring a methoxy group at the 6-position and a methylene moiety at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and fragrances. Its structure combines the stability of a partially saturated naphthalene core with the reactivity of an exocyclic double bond, enabling selective functionalization. The methoxy group enhances solubility in polar solvents and can influence electronic properties for further modifications. Suitable for use in fine chemical and material science applications, it offers a balance of reactivity and stability for synthetic transformations.
6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene structure
13587-99-0 structure
Product name:6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene
CAS No:13587-99-0
MF:C12H14O
MW:174.238963603973
MDL:MFCD20384531
CID:2916350

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 6-METHOXY-1-METHYLENE-1,2,3,4-TETRAHYDRONAPHTHALENE
    • 1-Methylene-6-methoxytetralin
    • 6-Methoxy-1-methylene-1,2,3,4-tetrahydro-naphthalene
    • Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-1-methylene-
    • 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene
    • MDL: MFCD20384531
    • Inchi: 1S/C12H14O/c1-9-4-3-5-10-8-11(13-2)6-7-12(9)10/h6-8H,1,3-5H2,2H3
    • InChI Key: DWKRVZORJGAQKF-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C(=C)CCCC=2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • XLogP3: 3.1
  • Topological Polar Surface Area: 9.2

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219007295-1g
6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene
13587-99-0 95%
1g
737.48 USD 2021-06-15
Crysdot LLC
CD12150941-1g
6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene
13587-99-0 97%
1g
$673 2024-07-23
eNovation Chemicals LLC
D620517-1g
6-METHOXY-1-METHYLENE-1,2,3,4-TETRAHYDRONAPHTHALENE
13587-99-0 95%
1g
$700 2023-09-03
eNovation Chemicals LLC
D620517-5g
6-METHOXY-1-METHYLENE-1,2,3,4-TETRAHYDRONAPHTHALENE
13587-99-0 95%
5g
$2000 2023-09-03
Chemenu
CM230395-1g
6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene
13587-99-0 97%
1g
$*** 2023-03-30
Chemenu
CM230395-1g
6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene
13587-99-0 97%
1g
$636 2021-08-04

Additional information on 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene (CAS No. 13587-99-0): An Overview of a Versatile Compound in Pharmaceutical and Chemical Research

6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene (CAS No. 13587-99-0) is a unique and versatile compound that has garnered significant attention in the fields of pharmaceutical and chemical research. This compound, characterized by its complex molecular structure, holds potential applications in various areas, including drug discovery, organic synthesis, and materials science. This article aims to provide a comprehensive overview of 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene, highlighting its chemical properties, synthesis methods, biological activities, and recent advancements in its research.

Chemical Properties and Structure: 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene is a substituted tetrahydronaphthalene derivative with a methoxy group at the 6-position and a methylene group at the 1-position. The molecular formula of this compound is C12H14O, and it has a molecular weight of 174.23 g/mol. The presence of the methoxy group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations.

Synthesis Methods: The synthesis of 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene has been extensively studied due to its potential applications. One common synthetic route involves the reaction of 6-methoxynaphthalene with a suitable electrophile to introduce the methylene group. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic pathways. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize this compound with high yields and selectivity.

Biological Activities: 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene has shown promising biological activities that make it a valuable candidate for drug discovery. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. Additionally, preliminary studies suggest that 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene may have anti-inflammatory properties, making it a potential lead compound for the development of new therapeutic agents.

Pharmaceutical Applications: The unique chemical structure of 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene has led to its exploration in various pharmaceutical applications. Its ability to modulate specific biological targets makes it a valuable tool in drug discovery and development. Researchers are particularly interested in its potential as a scaffold for designing novel drugs with improved pharmacological profiles. Ongoing clinical trials are evaluating the safety and efficacy of derivatives of this compound for treating various diseases.

Molecular Modeling and Computational Studies: Advances in computational chemistry have provided valuable insights into the behavior of 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene. Molecular dynamics simulations have helped researchers understand the conformational flexibility and binding interactions of this compound with target proteins. These studies have identified key structural features that contribute to its biological activity and have guided the design of more potent analogs.

Sustainability and Green Chemistry: In line with the growing emphasis on sustainability in chemical research, efforts are being made to develop greener synthetic methods for producing 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene. Recent studies have explored the use of biocatalysts and environmentally benign solvents to reduce the environmental impact of its synthesis. These approaches not only enhance the efficiency of the process but also align with global sustainability goals.

FUTURE DIRECTIONS: The future research on 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene is likely to focus on further elucidating its biological mechanisms and expanding its applications in drug discovery. Ongoing studies aim to optimize its pharmacokinetic properties and evaluate its potential as a therapeutic agent for various diseases. Additionally, efforts will continue to develop more sustainable synthetic methods to ensure its production aligns with environmental standards.

In conclusion, 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene (CAS No. 13587-99-0) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique chemical properties and biological activities make it an attractive candidate for further exploration and development. As research progresses,< strong > 6-Methoxy-1-methylene-1,2,3,4-tetrahydronaphthalene strong > is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions. p >

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk